(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
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Overview
Description
(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chiral piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring with methyl and methylamino substituents, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methyl and methylamino groups are introduced through selective alkylation and amination reactions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID: Lacks the tert-butyl ester group.
(3R,4R)-4-METHYL-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Lacks the methylamino group.
(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID METHYL ESTER: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the methyl and methylamino groups, along with the tert-butyl ester, gives (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER unique properties
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHDJLHNCEJBW-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693635 |
Source
|
Record name | tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344419-25-6 |
Source
|
Record name | tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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